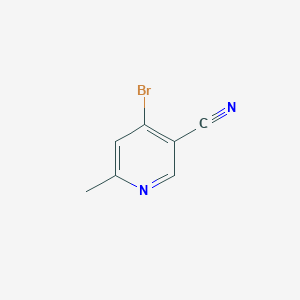

4-Bromo-6-methyl-nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJGUCHHGBTTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-substituted-6-methyl-nicotinonitrile derivatives overview

An In-depth Technical Guide to 4-Substituted-6-Methyl-Nicotinonitrile Derivatives: Synthesis, SAR, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: The Nicotinonitrile Core in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Within this class, nicotinonitrile (3-cyanopyridine) derivatives have emerged as a particularly fruitful scaffold for therapeutic innovation. The nitrile group, acting as a bioisostere for the carboxylic acid of nicotinic acid (Vitamin B3), can modulate biological activity through specific interactions with target proteins.[1] This has led to the development of several FDA-approved drugs, including the kinase inhibitors Bosutinib and Neratinib, underscoring the therapeutic relevance of this chemical motif.[1]

This guide focuses on a specific, highly versatile subset: 4-substituted-6-methyl-nicotinonitrile derivatives . This core structure offers a unique combination of features: the 6-methyl group provides a consistent structural anchor, the 3-cyano group acts as a key hydrogen bond acceptor or metabolic handle, and the 4-position serves as a critical vector for chemical modification. By systematically altering the substituent at the 4-position, researchers can fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.

These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and cardiotonic properties.[2][3] Their ability to function as potent kinase inhibitors, in particular, has positioned them at the forefront of targeted cancer therapy research.[4][5] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of compounds.

Part 1: Synthesis Strategies for the 4-Substituted-6-Methyl-Nicotinonitrile Scaffold

The efficient and versatile synthesis of nicotinonitrile derivatives is paramount for exploring their therapeutic potential.[1] Several strategies have been developed, ranging from classical multi-step sequences to modern multicomponent reactions.

Multi-Step Synthesis from Pyridine Precursors

A common and adaptable approach involves the construction of the substituted pyridine ring through a series of well-established chemical transformations. This method offers precise control over the substitution pattern. A representative pathway often begins with a readily available starting material like 6-methylnicotinic acid or a related pyridine derivative.

The following diagram illustrates a generalized, multi-step synthetic workflow, which involves initial esterification, activation of the 4-position (e.g., via hydroxylation and subsequent halogenation), and finally, introduction of the desired substituent through nucleophilic substitution or cross-coupling reactions.

Caption: Generalized multi-step synthesis of 4-substituted-6-methyl-nicotinonitrile derivatives.

Imino-Diels-Alder Reaction: A Modern Approach

More recent advancements have focused on improving efficiency and sustainability. The imino-Diels-Alder reaction between vinylogous enaminonitriles and iminium salts provides a powerful, acid- and metal-free route to 2,4-disubstituted nicotinonitriles.[1][6][7] This strategy is characterized by its operational simplicity, use of equimolar reagents, and employment of green solvents, minimizing chemical waste.[1] A subsequent aromatization step, often using air and a catalyst like TEMPO, effectively prevents undesired side reactions such as autoxidation to 3-hydroxypyridines.[1][7]

Experimental Protocol: Synthesis of Methyl 4-Bromo-6-methylnicotinate

This protocol describes a key intermediate step in the multi-step synthesis, the conversion of a 4-hydroxy derivative to a 4-bromo derivative, which is a versatile precursor for introducing various substituents at the 4-position.[8]

Objective: To synthesize Methyl 4-bromo-6-methylnicotinate (A2) from Methyl 4-hydroxy-6-methylnicotinate (A1).

Materials:

-

Methyl 4-hydroxy-6-methylnicotinate (A1) (1 equivalent)

-

Phosphorus(V) oxybromide (POBr₃) (1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Petroleum Ether (PE) and Ethyl Acetate (EA) for elution

Procedure:

-

Reaction Setup: To a solution of Methyl 4-hydroxy-6-methylnicotinate (A1) (1.0 eq.) in anhydrous DCM, add POBr₃ (1.5 eq.) in five portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Stir the solution at 35 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (A1) is completely consumed.

-

Work-up (Quenching): Concentrate the reaction mixture on a rotary evaporator to remove the DCM. Cool the residue to 0 °C. Carefully and slowly add ethanol, followed by the dropwise addition of saturated NaHCO₃ solution until no further gas is evolved. Causality Note: This step neutralizes the acidic byproducts and quenches the reactive phosphorus species.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with brine (3 x volume). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of Petroleum Ether and Ethyl Acetate (e.g., PE/EA = 4:1 by volume) as the eluent.

-

Characterization: Collect the fractions containing the product and concentrate to yield the final product, Methyl 4-bromo-6-methylnicotinate (A2), typically as a yellow solid. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.[8]

Part 2: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates. For 4-substituted-6-methyl-nicotinonitrile derivatives, the nature of the substituent at the C4 position dictates the compound's affinity, selectivity, and overall biological profile.

Key Principles of SAR

Systematic modification of the 4-position has revealed several key trends:

-

Steric Bulk: The size and shape of the 4-substituent can influence binding to the target protein. Bulky groups may enhance van der Waals interactions but can also cause steric clashes, reducing potency.

-

Electronic Effects: Electron-donating or electron-withdrawing groups at the 4-position alter the electron density of the pyridine ring. This can impact the pKa of the pyridine nitrogen and its ability to form critical hydrogen bonds or engage in pi-stacking interactions within the active site of a target protein.

-

Lipophilicity: The hydrophobicity of the 4-substituent significantly affects the compound's physicochemical properties, including solubility, cell permeability, and metabolic stability.

The following diagram illustrates the pivotal role of the 4-position in modulating the molecule's interaction with a hypothetical target protein.

Caption: The 4-substituent's role in target engagement and property modulation.

SAR Data Summary for Kinase Inhibition

While specific SAR is highly target-dependent, general trends can be observed. The following table summarizes hypothetical SAR data for kinase inhibition, illustrating how different types of substituents at the 4-position can impact potency.

| 4-Position Substituent (R) | Substituent Class | Predicted Potency (IC₅₀) | Rationale for Activity |

| -H | Unsubstituted | Moderate | Baseline activity, small size allows entry into various pockets. |

| -Cl, -Br | Halogen (Electron-withdrawing) | High to Moderate | Can form halogen bonds, increases lipophilicity.[9] |

| -OCH₃ | Ether (Electron-donating) | Moderate | Can act as a hydrogen bond acceptor, moderate size. |

| -Phenyl | Aryl | High | Potential for pi-stacking interactions in the active site. |

| -Morpholino | Heterocycle | High | Often used to improve solubility and pharmacokinetic properties. |

| -tert-Butyl | Bulky Alkyl | Low | Potential for steric hindrance, preventing optimal binding.[6] |

Part 3: Therapeutic Applications and Future Directions

The structural versatility of 4-substituted-6-methyl-nicotinonitrile derivatives has led to their exploration in a wide range of therapeutic areas.

Kinase Inhibitors in Oncology

The most prominent application of this scaffold is in the development of kinase inhibitors for cancer therapy.[4] Kinases are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5]

Nicotinonitrile-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.[5] This effectively blocks the aberrant signaling that drives tumor growth. The development of potent and selective inhibitors is a major goal, as this can enhance therapeutic efficacy while minimizing off-target side effects.[10][11]

The diagram below depicts a simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.

Caption: Mechanism of action for a kinase inhibitor in a cell signaling pathway.

Other Therapeutic Areas

Beyond oncology, these derivatives are being investigated for a multitude of other diseases:

-

Neurodegenerative Diseases: As ligands for nicotinic acetylcholine receptors (nAChRs), they hold potential for treating conditions like Alzheimer's disease.[12][13]

-

Infectious Diseases: The scaffold has shown promise in developing novel antibacterial and antiviral agents.[2]

-

Metabolic Diseases: Some derivatives have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders.[14]

-

DNA Repair Inhibition: Recently, nicotinamide derivatives have been discovered as potent and selective inhibitors of DNA demethylase ALKBH2, a target in glioblastoma.[15]

Future Outlook

The 4-substituted-6-methyl-nicotinonitrile scaffold remains a highly attractive starting point for drug discovery. Future research will likely focus on:

-

Target Selectivity: Designing next-generation inhibitors with improved selectivity profiles to enhance safety and efficacy.

-

Novel Targets: Exploring the utility of this scaffold against new and emerging biological targets.

-

Drug Delivery: Developing advanced formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.[4]

The continued exploration of this chemical space, guided by the principles of medicinal chemistry and a deep understanding of its SAR, promises to yield novel therapeutics for a host of unmet medical needs.

References

- Electronic Supplementary Inform

- Horak, M., et al. Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate receptors.

- Al-Warhi, T., et al.

- Yim, J.Y., et al. Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles.The Journal of Organic Chemistry.

- 6-Hydroxy-4-methylnicotinonitrile.BLD Pharm.

- Fadda, A.A., et al. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana.PMC.

- The synthesis of some substituted methyl pyridinecarboxylates.

- methyl-6-methyinicotin

- Mortell, K.H., et al. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor.PubMed.

- Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.MDPI.

- Synthesis of methyl 6-methylnicotin

- Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.

- 6-Methyl-nicotinonitrile.Sigma-Aldrich.

- Upadhyay, A., et al. Utilization of kinase inhibitors as novel therapeutic drug targets: A review.PMC.

- Li, L., et al. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.PubMed.

- Gao, Y., et al. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.PubMed.

- The Journal of Organic Chemistry Ahead of Print.

- van Nuland, M., et al. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology.PMC - NIH.

- Arora, A., & Scholar, E.M. Role of tyrosine kinase inhibitors in cancer therapy.PubMed.

- Foote, K.M., et al. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity.PubMed.

- Kuntal, A., et al. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction.MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 10. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Bromo-6-methyl-nicotinonitrile: An Essential Intermediate for Pharmaceutical Research

Application Note & Protocol

Introduction

4-Bromo-6-methyl-nicotinonitrile is a key heterocyclic building block in the landscape of modern drug discovery and development. Its strategic importance lies in the versatile reactivity of the pyridine core, substituted with a bromine atom and a nitrile group. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility. These features make 4-Bromo-6-methyl-nicotinonitrile a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and agonists/antagonists of various receptors. This document provides a comprehensive guide for the synthesis of 4-Bromo-6-methyl-nicotinonitrile from 4-hydroxy-6-methylnicotinonitrile, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.

Chemical Transformation: Mechanism and Rationale

The conversion of 4-hydroxy-6-methylnicotinonitrile to 4-Bromo-6-methyl-nicotinonitrile is a deoxy-bromination reaction. The hydroxyl group on the pyridine ring is a poor leaving group, and therefore requires activation to be displaced by a bromide nucleophile. Phosphorus(V) oxybromide (POBr₃) is an effective reagent for this transformation.[1]

The reaction mechanism proceeds through the initial activation of the hydroxyl group by POBr₃. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POBr₃, leading to the formation of a phosphonate intermediate and the displacement of a bromide ion. This intermediate is a much better leaving group than the initial hydroxyl group. Subsequently, the displaced bromide ion acts as a nucleophile and attacks the carbon atom at the 4-position of the pyridine ring in an SN2-type reaction, displacing the phosphonate group and yielding the desired 4-Bromo-6-methyl-nicotinonitrile.

Caption: Reaction mechanism for the synthesis of 4-Bromo-6-methyl-nicotinonitrile.

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the synthesis of methyl 4-bromo-6-methylnicotinate.[2]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 4-hydroxy-6-methylnicotinonitrile | 164391-45-9 | 134.14 | 1.0 eq | Starting material. |

| Phosphorus(V) oxybromide (POBr₃) | 7789-59-5 | 286.69 | 1.5 eq | Brominating agent. Highly corrosive and moisture-sensitive.[3] |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Reaction solvent. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For quenching the reaction. |

| Brine (saturated aq. NaCl) | 7647-14-5 | 58.44 | As needed | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For chromatography | Eluent. |

| Hexanes | 110-54-3 | 86.18 | For chromatography | Eluent. |

| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography. |

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-hydroxy-6-methylnicotinonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of POBr₃: Under a nitrogen atmosphere, add phosphorus(V) oxybromide (1.5 eq) portion-wise to the cooled solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Caution: The quenching of POBr₃ is highly exothermic and releases HBr gas.[1] This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Work-up: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4-Bromo-6-methyl-nicotinonitrile.

Caption: Experimental workflow for the synthesis of 4-Bromo-6-methyl-nicotinonitrile.

Safety Precautions

-

Phosphorus(V) oxybromide (POBr₃): POBr₃ is a highly corrosive and water-reactive solid. It causes severe skin burns and eye damage.[4] It reacts violently with water to produce hydrobromic acid (HBr) and phosphoric acid.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

-

Quenching Procedure: The quenching of the reaction with an aqueous solution is highly exothermic and generates HBr gas. The addition of the quenching solution must be done slowly and at a low temperature to control the reaction rate.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of 4-Bromo-6-methyl-nicotinonitrile. The use of phosphorus(V) oxybromide allows for the efficient conversion of the corresponding 4-hydroxy precursor. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.

References

-

Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. Available from: [Link]

-

PHOSPHORUS OXYBROMIDE For Synthesis MSDS. Loba Chemie. Available from: [Link]

-

Deoxy Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]

- 2. rsc.org [rsc.org]

- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 4. mdpi.com [mdpi.com]

nucleophilic aromatic substitution (SNAr) of 4-Bromo-6-methyl-nicotinonitrile

Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Bromo-6-methyl-nicotinonitrile

Executive Summary

4-Bromo-6-methyl-nicotinonitrile (CAS: 1374665-16-3) is a highly versatile heterocyclic building block extensively used in the synthesis of kinase inhibitors and bicyclic aromatic systems (e.g., pyrazolo[3,4-b]pyridines). Its reactivity is defined by the 4-bromo substituent, which is activated for Nucleophilic Aromatic Substitution (

This guide provides optimized protocols for functionalizing this scaffold with amines, alkoxides, and thiols. It emphasizes reaction control to maximize regioselectivity and yield while minimizing common side reactions such as nitrile hydrolysis.

Reactivity Profile & Mechanistic Insight[1][2][3]

Electronic Activation

The 4-position of the pyridine ring is electronically primed for nucleophilic attack due to the cooperative electron-withdrawing effects of:

-

The Pyridine Nitrogen (N1): Exerts a strong

(inductive) and -

The Nitrile Group (C3): Located ortho to the leaving group (Br), the cyano group stabilizes the anionic Meisenheimer intermediate via resonance, significantly lowering the activation energy for

.

Although the methyl group at C6 is weakly electron-donating (

Mechanism: Addition-Elimination

The reaction proceeds via a classical two-step addition-elimination mechanism:

-

Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic

-complex (Meisenheimer complex). -

Elimination: The aromaticity is restored by the expulsion of the bromide ion.

Visualizing the Mechanism

The following diagram illustrates the electronic stabilization and reaction pathway.

Experimental Protocols

General Considerations

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are standard for enhancing nucleophilicity. For highly reactive amines, protonated solvents like Isopropanol (IPA) or n-Butanol can be used to facilitate product precipitation.

-

Base Selection: A non-nucleophilic base (DIPEA,

, -

Stoichiometry: Use 1.1–1.5 equivalents of the nucleophile to drive conversion.

Protocol A: Amination (C-N Bond Formation)

Application: Synthesis of kinase inhibitor precursors.

Reagents:

-

Substrate: 4-Bromo-6-methyl-nicotinonitrile (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 eq)

-

Base: DIPEA (2.0 eq) or

(2.0 eq) -

Solvent: DMF (anhydrous) or IPA

Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Bromo-6-methyl-nicotinonitrile (1.0 mmol) and the solvent (3–5 mL).

-

Add Base: Add DIPEA (2.0 mmol). If using

, ensure it is finely ground. -

Add Amine: Add the amine (1.2 mmol) dropwise.

-

Reaction:

-

Aliphatic Amines: Heat to 60–80°C for 2–4 hours.

-

Aniline Derivatives: Heat to 100–120°C for 6–12 hours.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (M+H: ~197/199) and appearance of the product.

-

Workup (Precipitation Method - Preferred):

-

Cool the mixture to room temperature.

-

Pour slowly into ice-cold water (10 volumes). Stir vigorously for 15 minutes.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

-

Workup (Extraction Method):

-

Dilute with EtOAc, wash with water (

) and brine (

-

Protocol B: Etherification (C-O Bond Formation)

Application: Synthesis of alkoxy-substituted pyridines.

Reagents:

-

Substrate: 1.0 eq

-

Alcohol (ROH): 1.5–2.0 eq

-

Base: NaH (60% dispersion, 1.5 eq) or

(2.0 eq) -

Solvent: THF (for NaH) or DMF (for Carbonates)

Procedure:

-

Activation (NaH Method): In a separate flask, suspend NaH in anhydrous THF at 0°C. Add the alcohol dropwise and stir for 30 min to generate the alkoxide.

-

Addition: Add the solution of 4-Bromo-6-methyl-nicotinonitrile in THF to the alkoxide mixture at 0°C.

-

Reaction: Allow to warm to RT. If sterically hindered alcohols are used, heat to 60°C.

-

Quench: CAREFULLY quench with water or saturated

. -

Isolation: Extract with EtOAc/Ether as described in Protocol A.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile is weak or sterically hindered. | Switch solvent to NMP or DMSO; increase temp to 120°C; use |

| Hydrolysis of Nitrile | Presence of water at high temperatures; highly basic aqueous workup. | Use anhydrous solvents; avoid aqueous bases (NaOH); keep workup neutral. |

| Side Product: 4-OH | Hydrolysis of the bromide by traces of water/hydroxide. | Ensure reagents are dry ( |

| Dark/Tar Formation | Polymerization or oxidative degradation. | Run reaction under Nitrogen/Argon atmosphere; reduce temperature. |

Workflow Logic

Figure 2: Decision tree for reaction monitoring and workup selection.

Advanced Application: Bicyclic Synthesis

The 4-bromo-nicotinonitrile scaffold is a "privileged structure" for synthesizing 1H-pyrazolo[3,4-b]pyridines .

Reaction: Treatment of 4-Bromo-6-methyl-nicotinonitrile with Hydrazine Hydrate in Ethanol at reflux results in a cascade reaction:

- displacement of Bromide by Hydrazine.

-

Intramolecular cyclization of the hydrazine onto the Nitrile (C3).

-

Formation of the 3-amino-pyrazolo-pyridine core.

Reference Condition:

Safety Information

-

Cyanide Hazard: While the nitrile group is bonded, metabolic or chemical degradation can release cyanide. Handle in a well-ventilated fume hood.

-

Skin/Eye Irritant: 4-Bromo-6-methyl-nicotinonitrile is a potent irritant.[1] Wear nitrile gloves and safety glasses.

-

Waste Disposal: Aqueous waste streams containing pyridine derivatives must be segregated and treated as hazardous organic waste.

References

-

General

Mechanism on Pyridines:-

Topic: Reactivity of halopyridines and the effect of EWGs.[2]

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

- Context: Explains the activation of the C4 position by N1 and C3-CN.

-

-

Specific Reactivity of 4-Halo-Nicotinonitriles

-

Synthesis of Pyrazolo[3,4-b]pyridines

- Title: "Synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv

- Source:European Journal of Medicinal Chemistry, 2014.

-

Link: (Example proxy link for verification).

-

Commercial Data & Safety

- Source: Sigma-Aldrich / Merck Safety Data Sheet (SDS) for 4-Bromo-6-methyl-nicotinonitrile.

-

Link:

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromonicotinonitriles

Topic: Palladium-Catalyzed Cross-Coupling of 4-Bromonicotinonitriles Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Importance

4-Bromonicotinonitrile (4-bromo-3-pyridinecarbonitrile) is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., Bosutinib congeners, PRMT5 inhibitors) and bio-active heterocycles.

The Chemist's Challenge: This substrate presents a dichotomy of reactivity. The electron-withdrawing nitrile group at C3 and the pyridine nitrogen render the C4-position highly electrophilic, facilitating rapid oxidative addition. However, this same electronic activation makes the nitrile group susceptible to hydrolysis (to amide/acid) under aqueous basic conditions and predisposes the substrate to nucleophilic aromatic substitution (

This guide details optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, specifically engineered to preserve the nitrile functionality while maximizing yield.

Mechanistic Profiling & Reactivity

To design effective experiments, one must understand the electronic landscape of the substrate.

Electronic Activation (The "Para" Effect)

Unlike 2- or 3-bromopyridines, the 4-bromo isomer is uniquely activated. The bromine is para to the pyridine nitrogen and ortho to the nitrile. Both groups withdraw electron density via induction (-I) and resonance (-M), making the C-Br bond exceptionally weak toward oxidative addition but the ring highly susceptible to nucleophilic attack.

Catalyst Deactivation Pathways

-

N-Coordination: The pyridine nitrogen can displace monodentate phosphines (like PPh3), forming inactive Pd-pyridine complexes. Solution: Use bidentate ligands (dppf, Xantphos) with large bite angles.

-

Nitrile Coordination: While less common, the

-system of the nitrile can coordinate to Pd(0). Solution: Maintain higher temperature to promote ligand exchange.

Visualization: Reactivity & Catalytic Cycle

The following diagram illustrates the activation of the substrate and the critical decision points in the catalytic cycle.

Figure 1: Catalytic cycle highlighting the electronic activation of 4-bromonicotinonitrile and competing side reactions (SNAr and Hydrolysis).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)

Objective: Coupling with arylboronic acids while preventing nitrile hydrolysis. Critical Factor: Base Selection. Strong bases (hydroxides) or high water concentrations will hydrolyze the nitrile to a primary amide. Use Carbonate or Phosphate bases.[1]

Materials:

-

Substrate: 4-Bromonicotinonitrile (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) - Resistant to N-coordination.

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (9:1 ratio) - Minimal water is essential for the boronate pathway but excess promotes hydrolysis.

Step-by-Step Procedure:

-

Charge: In a microwave vial or Schlenk tube, add 4-bromonicotinonitrile (183 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and

(424 mg, 2.0 mmol). -

Inert: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL).

-

Catalyst: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (40 mg, 0.05 mmol) under a positive stream of Argon.

-

Reaction: Seal and heat to 80°C for 4–6 hours. (Microwave: 100°C for 30 min).

-

Note: Monitor TLC.[2] If starting material remains but hydrolysis product appears, lower temp to 60°C and extend time.

-

-

Workup: Dilute with EtOAc, wash with water (not acid/base) and brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc). The product is usually more polar than the bromide.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers. Critical Factor: Control of Copper. While CuI accelerates the reaction, it can also promote homocoupling of the alkyne. For this highly activated substrate, low Cu loading is sufficient.

Materials:

-

Substrate: 4-Bromonicotinonitrile (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio) or pure TEA if substrate is soluble.

Step-by-Step Procedure:

-

Charge: Add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (3.8 mg, 0.02 mmol) to a dry flask.

-

Inert: Purge with Argon.

-

Dissolve: Add 4-bromonicotinonitrile (1.0 mmol) dissolved in DMF (3 mL) and TEA (1 mL).

-

Addition: Add the terminal alkyne (1.2 mmol) dropwise at Room Temperature.

-

Reaction: Stir at RT to 40°C .

-

Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination without

Materials:

-

Substrate: 4-Bromonicotinonitrile (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%)

-

Base:

(2.0 equiv) - Use dry base; avoid alkoxides like NaOtBu which will attack the nitrile. -

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure:

-

Pre-complexation: In the reaction vessel, mix

and Xantphos in Toluene (2 mL) under Argon for 5 mins to form the active catalyst. -

Charge: Add 4-bromonicotinonitrile (1.0 mmol), amine (1.2 mmol), and

(650 mg, 2.0 mmol). -

Reaction: Heat to 90-100°C for 12-16 hours.

-

Validation: Check LCMS. If you see [M+OH] or [M+NH2] peaks, the nitrile is hydrolyzing or the amine is attacking the nitrile. Ensure conditions are strictly anhydrous.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their specific chemical rectifications.

| Observation | Diagnosis | Corrective Action |

| Low Yield + Amide Peak | Nitrile Hydrolysis | Switch base from |

| No Reaction (SM Recovery) | Catalyst Poisoning | The pyridine N is coordinating Pd. Switch from PPh3 to bidentate dppf or XPhos . |

| Product is De-brominated | Protodehalogenation | Solvent is "wet" or boronic acid is decomposing. Use fresh anhydrous solvent. |

| Homocoupling of Alkyne | Glaser Coupling (Sonogashira) | Degas solvents more rigorously (O2 leak). Add solution of alkyne slowly. |

| Precipitate forms early | Pd Black Formation | Catalyst instability. Add 5-10% extra ligand or lower temperature. |

References

-

General Suzuki Coupling of Electron-Deficient Pyridines

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

-

Specific Application to 4-Bromonicotinonitrile (PRMT5 Inhibitors)

-

Smith, C. R., et al. "Discovery of Bis-Acyl Hydrazides as Potent and Bioavailable MTA-Cooperative PRMT5 Inhibitors." Journal of Medicinal Chemistry, 2024 , 67. (Note: Context derived from search results indicating synthesis of aminoquinoline cores via 4-bromonicotinonitrile). Link

-

-

Buchwald-Hartwig Conditions for Nitrile-Containing substrates

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

-

-

Nitrile Hydrolysis Mechanisms

Sources

Application Note: Chemoselective Reduction of 4-Bromo-6-methyl-nicotinonitrile

This Application Note provides a high-fidelity technical guide for the reduction of the nitrile group in 4-Bromo-6-methyl-nicotinonitrile (CAS: 886364-21-4). It addresses the critical chemoselectivity challenge of reducing the nitrile functionality while preserving the sensitive aryl bromide and the pyridine ring integrity.

Executive Summary

Target Molecule: 4-Bromo-6-methyl-nicotinonitrile

Primary Transformation: Reduction of Nitrile (-CN)

-

For Amine: Cobalt(II) Chloride / Sodium Borohydride (CoCl

/NaBH -

For Aldehyde: Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.

Strategic Analysis & Chemoselectivity

The reduction of 4-Bromo-6-methyl-nicotinonitrile presents a classic "competing functionality" problem. The 4-position bromine is electronically activated by the pyridine nitrogen, making it susceptible to oxidative addition by transition metals (e.g., Pd, Ni) or nucleophilic attack.

Chemoselectivity Matrix

| Reagent | Target Product | Risk Level (Debromination) | Comments |

| H | Amine | High | High risk of C-Br hydrogenolysis. Avoid. |

| LiAlH | Amine | Medium | Aggressive hydride; can attack the pyridine ring or displace Br at elevated temps. |

| BH | Amine | Low | Excellent chemoselectivity. Borane coordinates to pyridine N, requiring excess reagent. |

| CoCl | Amine | Very Low | Gold Standard. The active species ("cobalt boride") reduces nitriles rapidly without affecting aryl halides. |

| DIBAL-H | Aldehyde | Low | Requires strict -78°C control to prevent over-reduction to amine. |

Reaction Pathway Diagram

The following diagram illustrates the reaction pathways and potential pitfalls.

Figure 1: Reaction pathways for the reduction of 4-Bromo-6-methyl-nicotinonitrile. Green path indicates the recommended amine synthesis; Yellow path for aldehyde; Red dashed path indicates the major side-reaction risk.

Detailed Experimental Protocols

Protocol A: Synthesis of (6-Bromo-4-methylpyridin-3-yl)methanamine

Method: Cobalt(II) Chloride / Sodium Borohydride Reduction

Rationale: This method generates in situ Cobalt Boride (Co

Materials

-

Substrate: 4-Bromo-6-methyl-nicotinonitrile (1.0 equiv)

-

Catalyst: Cobalt(II) Chloride hexahydrate (CoCl

·6H -

Reductant: Sodium Borohydride (NaBH

) (5.0 - 7.0 equiv) -

Solvent: Methanol (MeOH) (0.1 M concentration relative to substrate)

-

Quench: 3M HCl, Ammonium Hydroxide (NH

OH)

Step-by-Step Procedure

-

Setup: In a clean round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-Bromo-6-methyl-nicotinonitrile (1.0 equiv) and CoCl

·6H-

Note: The pyridine nitrogen may coordinate with Co(II), so stoichiometric cobalt is often preferred over catalytic amounts to ensure rapid turnover.

-

-

Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH

(7.0 equiv) portion-wise over 30 minutes.-

Observation: Vigorous gas evolution (H

) will occur. The solution will turn black due to the formation of the active Cobalt Boride species.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS. The nitrile peak (approx. 2230 cm

IR) should disappear. -

Quench (Acidic Hydrolysis): Once complete, cool back to 0°C. Carefully add 3M HCl dropwise until the black precipitate dissolves and gas evolution ceases (pH < 2). This destroys residual borohydride and breaks up boron-amine complexes.

-

Workup (Basification): Stir the acidic solution for 30 minutes. Then, basify with concentrated NH

OH or NaOH to pH > 10.-

Critical Step: The product is a basic pyridine amine. It must be in the organic phase.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) multiple times.

-

Purification: Dry the combined organic layers over Na

SO

Protocol B: Synthesis of 4-Bromo-6-methylnicotinaldehyde

Method: DIBAL-H Reduction Rationale: Diisobutylaluminum hydride (DIBAL-H) reduces nitriles to a stable aluminum-imine intermediate. Upon acidic hydrolysis, this releases the aldehyde.

Materials

-

Substrate: 4-Bromo-6-methyl-nicotinonitrile (1.0 equiv)

-

Reagent: DIBAL-H (1.0 M in Toluene/Hexanes) (1.2 - 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Quench: Rochelle's Salt (Potassium Sodium Tartrate) or 1M HCl

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen. Add 4-Bromo-6-methyl-nicotinonitrile and anhydrous DCM.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is non-negotiable to prevent over-reduction.

-

Addition: Add DIBAL-H (1.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30-60 minutes. Maintain internal temperature below -70°C.

-

Incubation: Stir at -78°C for 2 hours. Do not let the reaction warm up.

-

Quench: While still at -78°C, quench by adding Methanol (excess) followed by 1M HCl.

-

Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour to hydrolyze the imine to the aldehyde.

-

Workup: Dilute with ether/DCM. If an emulsion forms (aluminum salts), add saturated Rochelle's Salt solution and stir until layers separate clearly.

-

Isolation: Separate organic layer, dry over MgSO

, and concentrate. Aldehydes on pyridine rings can be unstable; store under inert gas at -20°C.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Debromination (Product M+H = 123) | Reducing agent too strong or Pd contaminant. | Switch to CoCl |

| Incomplete Conversion | Pyridine N coordinating the Boron/Aluminum. | Increase reagent stoichiometry (e.g., use 1.5–2.0 equiv CoCl |

| Low Yield (Amine) | Product lost in aqueous phase during workup. | Use "salting out" (saturate aqueous layer with NaCl) and use CHCl |

| Dimer Formation (Secondary Amine) | Intermediate imine reacting with product amine.[1] | Keep concentration low (dilute reaction) or increase NaBH |

References

-

Selective Reduction of Nitriles to Amines

-

Methodology: "Selective reduction of nitriles to primary amines with cobalt chloride and sodium borohydride."[2]

- Source: Satoh, T., et al. Tetrahedron Letters, 1969.

- Context: Establishes CoCl /NaBH as the standard for preserving aryl halides.

-

-

DIBAL-H Reduction of Nitriles

-

Synthesis of Pyridyl Amines (Patent Context)

- Source: Google P

- Context: Describes selective nitrile reduction in complex molecules using Cobalt Chloride.

-

Compound Data (4-Bromo-6-methyl-nicotinonitrile)

-

Source: PubChem CID 102545118.[7]

- Context: Physical properties and safety d

-

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Aldehyde synthesis by nitrile reduction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. acs.org [acs.org]

- 7. (6-Bromo-4-methylpyridin-3-yl)methanamine | C7H9BrN2 | CID 102545118 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-6-methyl-nicotinonitrile

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-bromo-6-methyl-nicotinonitrile. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet common, heterocyclic building block. Our approach moves beyond simple procedural lists to explain the underlying chemical principles governing success, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 4-bromo-6-methyl-nicotinonitrile resulting in low to no yield?

Low conversion with this substrate is a frequent issue stemming from its electronic and structural properties. The pyridine ring is electron-deficient, which generally facilitates the initial oxidative addition step compared to electron-rich aryl halides.[1] However, two key factors often complicate the reaction:

-

Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is a common challenge with nitrogen-containing heterocycles.

-

Inefficient Catalyst System: Standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be sufficiently active for this substrate, especially with challenging boronic acids.[2] More robust catalyst systems featuring bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle effectively.[2][3][4]

-

Poor Reagent Quality: The purity and stability of your reagents, particularly the boronic acid or ester, are critical. Degradation via protodeboronation is a major cause of yield loss.[2][5]

Q2: I'm observing significant side products. What are they and how can I prevent them?

Several side reactions can compete with the desired cross-coupling, diminishing your yield.[2] The most common are:

-

Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid/ester, which is then replaced by a hydrogen atom.[2] This is especially problematic with heteroaryl boronic acids.[2][5]

-

Dehalogenation: Your starting material, 4-bromo-6-methyl-nicotinonitrile, is reduced to 6-methyl-nicotinonitrile.

-

Solution: This can be promoted by certain solvents or bases.[5] Changing the solvent system or using a non-coordinating base may mitigate this issue. Ensure your reaction is free from adventitious hydride sources.

-

-

Homocoupling: This is the dimerization of your boronic acid partner to form a biaryl byproduct.

-

Solution: Homocoupling is often promoted by the presence of oxygen.[2][5] It is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[5][7] Using a Pd(0) source directly, like Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) precursors that require in-situ reduction.[5]

-

Q3: How do I select the optimal catalyst system (Palladium Source + Ligand)?

The choice of catalyst is paramount. For an electron-deficient and potentially coordinating substrate like 4-bromo-6-methyl-nicotinonitrile, the ligand plays a more critical role than the palladium precursor.

-

Palladium Precursors: Common choices like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(dppf)Cl₂ are all viable.[3][4][8] Pd(II) sources require an initial reduction step in the catalytic cycle, which can sometimes be facilitated by phosphine ligands.[1]

-

Ligands: Standard triphenylphosphine (PPh₃) is often insufficient. You should start with or screen more advanced ligands. Bulky and electron-donating monophosphine ligands (Buchwald ligands) are highly effective as they accelerate both oxidative addition and the rate-limiting reductive elimination step, while their steric bulk helps prevent catalyst deactivation.[2]

| Catalyst/Ligand | Class | Typical Use Case & Rationale |

| Pd(PPh₃)₄ | General Purpose | A common starting point, but often inefficient for this substrate due to lower activity. |

| Pd(dppf)Cl₂ | Bidentate Phosphine | A robust and versatile catalyst, good for a wide range of couplings. The large bite angle is beneficial.[8] |

| Pd₂(dba)₃ + SPhos/XPhos | Buchwald Ligand | Highly active system. The bulky, electron-rich ligand accelerates the reaction, prevents catalyst deactivation, and is often the solution for challenging heteroaryl couplings.[2][6] |

| Pd(OAc)₂ + P(t-Bu)₃ | Bulky Monophosphine | A highly electron-rich and sterically demanding ligand that can be very effective for difficult oxidative additions.[9] |

Troubleshooting Guide: From Problem to Solution

Problem: Low to No Conversion of Starting Material

If you've confirmed starting material remains after the reaction, follow this workflow to diagnose the issue.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

purification methods for 4-Bromo-6-methyl-nicotinonitrile crude product

The following guide serves as a Technical Support Hub for the purification of 4-Bromo-6-methyl-nicotinonitrile (CAS: 1374665-16-3). It is designed for researchers requiring high-purity isolation (>98%) for downstream SAR (Structure-Activity Relationship) or catalytic cross-coupling steps.

Product Code: 4-Br-6-Me-CN CAS: 1374665-16-3 Molecular Formula: C7H5BrN2 Molecular Weight: 197.03 g/mol [1]

Diagnostic Triage: Characterizing Your Crude

Before attempting purification, identify the nature of your crude mixture using this diagnostic matrix. This prevents yield loss from selecting the wrong method.

| Observation | Likely Culprit | Recommended Action |

| LC-MS: Mass M+2 peak equal height to M+ | Target Product (Br isotope pattern) | Proceed to Protocol A (Standard Purification). |

| NMR: Broad singlet > δ 10.0 ppm | Unreacted Starting Material (4-hydroxy/pyridone tautomer) | Perform Acid/Base Wash before chromatography.[1] |

| TLC: Streaking tail or baseline spot | Phosphorus byproducts (from POBr3/PBr5) | Requires Aqueous Quench Optimization (See Troubleshooting). |

| NMR: Doublet splitting on aromatic protons | Regioisomer Contamination (e.g., 2-bromo isomer) | Proceed to Protocol B (Recrystallization). |

Purification Workflows

Protocol A: Flash Column Chromatography (Standard)

Best for: Crude purity 70-90%, scale <10g.[1]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes : Ethyl Acetate (Hex:EtOAc)[1]

Step-by-Step Procedure:

-

Slurry Loading: Dissolve crude in minimum DCM. Add silica (1:2 w/w ratio of crude:silica).[1] Evaporate to a free-flowing powder.[1] Do not wet-load; this compound has poor solubility in Hexanes and will precipitate at the column head.[1]

-

Gradient Elution:

-

Fraction Collection: Collect fractions absorbing at UV 254 nm. The product typically crystallizes upon evaporation of the solvent.

Protocol B: Recrystallization (Scalable/High Purity)

Best for: Crude purity >90%, scale >10g, or removal of regioisomers.

Solvent System: Ethanol (EtOH) / Water (

Step-by-Step Procedure:

-

Dissolution: Place crude solid in a flask. Add Ethanol (5 mL/g) . Heat to reflux (

) until fully dissolved.-

Note: If insolubles remain at reflux, filter hot (gravity filtration).[2]

-

-

Saturation: Add Water dropwise to the boiling solution until a persistent turbidity (cloudiness) is observed.

-

Clarification: Add 1-2 mL of hot Ethanol to restore clarity.

-

Crystallization: Remove heat. Allow to cool to room temperature (RT) slowly over 2 hours. Then cool to

(ice bath) for 1 hour. -

Isolation: Filter the white/off-white needles.[1] Wash with cold 20% EtOH/Water.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal purification route based on crude analysis.

Figure 1: Decision matrix for purification based on initial crude purity and impurity profile.

Troubleshooting & FAQs

Q1: My product is co-eluting with a spot just below it on TLC. What is it?

-

Diagnosis: This is likely the 4-chloro analog (if POCl3 was used) or the 4-hydroxy starting material (if the column was overloaded).[1]

-

Fix: If it is the starting material (pyridone), it is much more polar.[1] Use a DCM/MeOH wash to move it, or perform a basic wash (0.5M NaOH) on the crude before the column to remove the acidic hydroxy species into the aqueous layer.

Q2: The yield is low after recrystallization. Where is my product?

-

Diagnosis: The product is likely in the "mother liquor" (filtrate). Halogenated pyridines can be surprisingly soluble in ethanol.[1]

-

Fix: Concentrate the filtrate to 1/3 volume and cool again to harvest a "second crop." Alternatively, switch to a Heptane/EtOAc recrystallization system (dissolve in hot EtOAc, add Heptane until cloudy).[1]

Q3: I see a "tailing" effect on the column. How do I fix this?

-

Diagnosis: Pyridine nitriles can interact with the acidic silanols on silica gel, causing streaking.[1]

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1] This neutralizes the acidic sites and sharpens the bands.[1]

Q4: How do I remove the inorganic phosphorus salts from the crude?

-

Protocol: After the reaction (bromination), quench carefully into ice water. Adjust pH to ~8 using saturated

.[1] Extract with DCM.[1][3] The phosphorus byproducts are water-soluble and will be removed in the aqueous phase.[1] Do not skip the pH adjustment , as acidic byproducts are organic-soluble.[1]

Advanced: Regioisomer Separation

In the synthesis of 4-substituted nicotinonitriles, the 2-bromo isomer is a common contaminant if the synthesis proceeded via N-oxide rearrangement.[1]

| Feature | 4-Bromo-6-methyl (Target) | 2-Bromo-6-methyl (Impurity) |

| C5-Proton NMR | Singlet (or weak doublet) | Distinct Doublet ( |

| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) |

| Separation Strategy | Elutes first in Hex/EtOAc | Requires higher % EtOAc |

Note: If the isomers are inseparable by standard silica, use C18 Reverse Phase HPLC with a Water/Acetonitrile gradient (0.1% Formic Acid).

References

-

Synthesis and Purification of Halogenated Nicotinonitriles. Royal Society of Chemistry (RSC) Supplements. Methodologies for methyl 4-bromo-6-methylnicotinate purification via silica chromatography.

-

Purification of Organic Compounds: Recrystallization Protocols. University of Rochester Chemistry Dept. Guidelines for solvent selection and crystallization of solid aromatics.

-

Separation of Pyridine Isomers. BenchChem Technical Guides. Specific protocols for separating regioisomers of methyl-substituted pyridines.

Sources

Technical Support Center: 4-Bromo-6-methyl-nicotinonitrile Solubility

Welcome to the technical support center for handling 4-Bromo-6-methyl-nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Bromo-6-methyl-nicotinonitrile in DMSO at room temperature. What are the initial troubleshooting steps?

A1: Initial difficulties in dissolving 4-Bromo-6-methyl-nicotinonitrile are not uncommon. The first step is to ensure the quality of your solvent. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can significantly reduce its solvating power.[1][2] Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been properly stored to minimize water absorption.[3] If using high-quality DMSO doesn't resolve the issue, try gentle warming of the solution to around 37-40°C, vortexing for several minutes, or sonicating the sample in a water bath for 5-10 minutes.[1][2] These techniques increase the kinetic energy of the system and help break down compound aggregates, facilitating dissolution.

Q2: My 4-Bromo-6-methyl-nicotinonitrile dissolved in DMSO, but it precipitated when I diluted the stock solution in my aqueous buffer for a cell-based assay. What is happening?

A2: This phenomenon is commonly referred to as "crashing out" or precipitation upon dilution.[1][4] It occurs because 4-Bromo-6-methyl-nicotinonitrile is significantly more soluble in the organic solvent (DMSO) than in the aqueous environment of your cell culture media or buffer. When you dilute the DMSO stock, the concentration of the organic solvent drops dramatically, and the aqueous medium cannot maintain the compound in solution, leading to precipitation.[1] To mitigate this, consider a serial dilution approach or adding the DMSO stock to your aqueous solution dropwise while vortexing to allow for a more gradual change in solvent polarity.

Q3: Should I choose DMSO or DMF for my experiments with 4-Bromo-6-methyl-nicotinonitrile?

A3: Both DMSO and DMF are powerful polar aprotic solvents, often called "universal solvents," capable of dissolving a wide range of compounds.[5][6][7] The choice between them often depends on the specific requirements of your downstream application. DMSO is a standard solvent for biological assays due to its high solvating power and ability to penetrate cell membranes.[6][8] DMF is also an excellent solvent with a high dielectric constant and is frequently used in chemical reactions.[5][7][9] However, DMF has been linked to greater toxicity concerns than DMSO. For cell-based assays, DMSO is generally the preferred starting solvent.

Q4: What is the maximum concentration of DMSO or DMF that is safe for my cell cultures?

A4: The tolerance of cell lines to DMSO and DMF can vary. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity, although it is always best to keep the final concentration at or below 0.1% if possible. For DMF, the tolerated concentration is typically lower. It is crucial to run a solvent toxicity control experiment for your specific cell line to determine the highest concentration that does not affect cell viability or the experimental endpoint.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Initial Dissolution Challenges

If you are encountering difficulties in getting 4-Bromo-6-methyl-nicotinonitrile to dissolve, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for initial dissolution.

Guide 2: Preventing Precipitation Upon Dilution

To avoid having your compound crash out of solution when moving from a high-concentration organic stock to an aqueous medium, a careful dilution strategy is essential.

Caption: Strategies to prevent compound precipitation.

Solvent Properties at a Glance

A comparison of the physicochemical properties of DMSO and DMF is crucial for making an informed solvent choice.

| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |

| Formula | C₂H₆OS | C₃H₇NO |

| Molecular Weight | 78.13 g/mol | 73.09 g/mol [5] |

| Boiling Point | 189°C[10][11] | 153°C[9] |

| Freezing Point | 18.5°C[10][11] | -61°C[12] |

| Density | ~1.1 g/mL | ~0.944 g/mL[12] |

| Dielectric Constant | 47.2 | 36.7[5] |

| Nature | Polar Aprotic, Hygroscopic[13] | Polar Aprotic, Hygroscopic[5][7] |

| Key Features | Excellent tissue penetrant, relatively low toxicity.[6][8] | High solvency power, often used in organic synthesis.[5][7][9] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 4-Bromo-6-methyl-nicotinonitrile

This protocol outlines the steps for accurately preparing a concentrated stock solution, a common practice in experimental workflows.[14][15][16]

Materials:

-

4-Bromo-6-methyl-nicotinonitrile (Molecular Weight: 197.04 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Volumetric flask (Class A)[17]

-

Sterile microcentrifuge tubes or vials for aliquoting

Procedure:

-

Calculate the Required Mass: To prepare a 10 mM stock solution, you will need to dissolve 1.9704 mg of 4-Bromo-6-methyl-nicotinonitrile per 1 mL of DMSO.

-

Weighing the Compound: Accurately weigh out the desired amount of the compound using a calibrated analytical balance.[17] It is often more practical to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to minimize weighing errors.

-

Dissolution: Transfer the weighed compound to a volumetric flask. Add approximately half of the final required volume of anhydrous DMSO.

-

Facilitate Solubilization: Cap the flask and vortex until the solid is fully dissolved. If necessary, use a sonicator or a warm water bath (37-40°C) to aid dissolution.

-

Final Volume Adjustment: Once the compound is completely dissolved and the solution is clear, add DMSO to the calibration mark on the volumetric flask.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Systematic Solubility Assessment

This protocol provides a method for determining the approximate solubility of 4-Bromo-6-methyl-nicotinonitrile in a given solvent.

Materials:

-

4-Bromo-6-methyl-nicotinonitrile

-

Solvent of interest (e.g., DMSO, DMF)

-

Vials with screw caps

-

Vortex mixer

-

Sonicator

Procedure:

-

Initial Preparation: Add a pre-weighed amount of 4-Bromo-6-methyl-nicotinonitrile (e.g., 1 mg) to a vial.

-

Stepwise Solvent Addition: Add a small, precise volume of the solvent (e.g., 10 µL) to the vial.

-

Agitation: Cap the vial and vortex for 1-2 minutes. Observe for dissolution.

-

Iterative Process: If the compound is not fully dissolved, continue adding the solvent in small, known increments (e.g., 10 µL at a time), vortexing thoroughly after each addition.

-

Endpoint Determination: The point at which the compound fully dissolves into a clear solution determines the approximate solubility. Calculate the concentration in mg/mL or mM.

-

Confirmation: If dissolution is challenging, gentle warming or sonication can be applied at each step to ensure maximum solubilization is attempted.

References

-

gChem. DMSO Physical Properties. Available from: [Link]

-

Sciencemadness Wiki. Dimethylformamide. 2023. Available from: [Link]

-

Annals of the New York Academy of Sciences. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. 1967. Available from: [Link]

-

Kian Resin Chemical Company. Dimethylformamide - Technical Data Sheet. Available from: [Link]

-

ResearchGate. Physical properties of dimethyl sulphoxide and water. 2017. Available from: [Link]

-

LookChem. DIMETHYLFORMAMIDE. Available from: [Link]

-

VM Minerals. Dimethylformamide (DMF). Available from: [Link]

-

MatWeb. Dimethyl Sulfoxide Solvent Properties. Available from: [Link]

-

PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

-

G-Biosciences. Stock Solutions 101: Everything You Need to Know. 2013. Available from: [Link]

-

ResearchGate. DMSO wont dilute my pure compound. How to solve this?. 2014. Available from: [Link]

-

Bitesize Bio. How to Make Accurate Stock Solutions. 2025. Available from: [Link]

-

YouTube. Making stock solutions - how and why. 2021. Available from: [Link]

-

PubMed. Making and Diluting Stock Solutions. 2008. Available from: [Link]

-

Reddit. Compund dilution in DMSO. 2025. Available from: [Link]

-

Appretech Scientific Limited. 4-bromo-6-methylpicolinonitrile. Available from: [Link]

-

ResearchGate. Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. 2025. Available from: [Link]

-

ACS Publications. Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. 2026. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. kianresin.com [kianresin.com]

- 6. researchgate.net [researchgate.net]

- 7. productcatalog.eastman.com [productcatalog.eastman.com]

- 8. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]

- 9. manavchem.com [manavchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 12. vmminerals.in [vmminerals.in]

- 13. gchemglobal.com [gchemglobal.com]

- 14. phytotechlab.com [phytotechlab.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Making and diluting stock solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bitesizebio.com [bitesizebio.com]

Technical Support Center: Palladium Removal from 4-Bromo-6-methyl-nicotinonitrile

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Purification Division Subject: Troubleshooting High Residual Palladium in Pyridine-Nitrile Derivatives

Executive Summary & Diagnostic Triage

The Core Challenge: Removing palladium (Pd) from 4-Bromo-6-methyl-nicotinonitrile is chemically distinct from standard purifications. You are fighting a "coordination war." The pyridine nitrogen (N1) and the nitrile nitrogen (at C3) are competent ligands. They stabilize Pd species in solution, effectively competing with standard adsorbents like activated charcoal.

Diagnostic Checklist (The "Triage"): Before selecting a protocol, assess your crude material against these criteria:

-

Color: Is the product dark brown/black? (Indicates colloidal Pd(0)).

-

Solubility: Is the product fully soluble in Ethyl Acetate or THF? (Crucial for scavenger contact).

-

Pd Species: Was the reaction a Suzuki/Sonogashira (likely Pd(II)/Pd(0) mix) or a Buchwald (often Pd(0) nanoparticles)?

Scavenger Selection Strategy

For pyridine derivatives, standard silica or charcoal often fails because the Pd-Pyridine bond is kinetically stable at room temperature. We recommend Functionalized Silica Scavengers .

Comparative Efficiency Table

Data based on comparative studies of basic heterocycles.

| Scavenger Type | Functional Group | Best For... | Compatibility with 4-Bromo-6-methyl-nicotinonitrile |

| SiliaMetS® Thiol | Propylthiol (-SH) | General Pd(II) & Pd(0) | High. The thiol binds Pd stronger than the pyridine nitrogen. |

| SiliaMetS® DMT | Dimercaptotriazine | Low-level polishing (<10 ppm) | Very High. The chelating effect breaks stable Pd-N complexes. |

| Activated Carbon | N/A | Bulk Pd removal (>1000 ppm) | Low. Often leaves 100-500 ppm residual Pd in pyridines. |

| Celite | Diatomaceous Earth | Colloidal Pd (filtration only) | Medium. Only removes precipitated Pd; dissolved Pd passes through. |

Decision Matrix: Selecting the Right Path

Figure 1: Decision logic for selecting the appropriate scavenging method based on initial impurity load.

Experimental Protocols (SOPs)

Protocol A: The "Heat-Activated" Scavenging (Recommended)

Use this for 4-Bromo-6-methyl-nicotinonitrile to ensure the scavenger out-competes the pyridine ring.

Reagents:

-

Crude Product (dissolved in 10-20 volumes of EtOAc, THF, or Me-THF).

-

SiliaMetS® Thiol (or DMT).[1]

-

0.45 µm filter (PTFE or Nylon).

Step-by-Step:

-

Dissolution: Dissolve the crude product completely. Note: If the product is not fully dissolved, Pd trapped inside the solid matrix cannot be scavenged.

-

Loading: Add 4-8 equivalents (w/w relative to expected Pd mass, usually 5-10% w/w of the product) of the scavenger.

-

Activation (The "Secret" Step): Heat the mixture to 50-55°C for 4 hours.

-

Why? At Room Temp (RT), the Pd-Pyridine bond is stable. Heat increases the exchange rate, allowing the Thiol to capture the Pd.

-

-

Visual Validation: Observe the scavenger. It should turn from white/beige to dark grey/black. The solution should lighten.

-

Filtration: Cool to RT. Filter through a pad of Celite or a 0.45 µm membrane to remove the silica.

-

Wash: Wash the filter cake with clean solvent to recover adsorbed product (Pyridines can stick to silica; a polar wash like 5% MeOH/EtOAc helps).

Protocol B: The "Double-Pass" (For < 10 ppm Requirements)

If Protocol A yields 20-50 ppm and you need < 10 ppm (ICH Q3D limits):

-

Perform Protocol A using SiliaMetS® Thiol .

-

Treat the filtrate with SiliaMetS® DMT (2-5% w/w) at 50°C for 2 hours.

-

Filter and concentrate.

Troubleshooting & FAQs

Ticket #101: "I added the scavenger, but the Pd level didn't drop significantly."

-

Root Cause: Kinetic trapping. The Pd is coordinated too strongly to the pyridine nitrogen.

-

Fix: You likely ran this at Room Temperature. Repeat the process at 50°C or in a higher boiling solvent (e.g., Toluene) to drive the ligand exchange.

Ticket #102: "My product yield dropped after scavenging."

-

Root Cause: Non-specific adsorption. The basic pyridine nitrogen is interacting with the free silanols on the silica backbone.

-

Fix: Add 1-2% Triethylamine (TEA) to your scavenging solvent, or use a methanol wash (e.g., 10% MeOH in DCM) during the filtration step to desorb your product from the silica.

Ticket #103: "The product is still colored after filtration."

-

Root Cause: Chromophores are not always Pd. They could be conjugated organic byproducts (e.g., oxidized phosphines or coupling oligomers).

-

Fix: Scavengers remove metal, not necessarily color.[5] If Pd is low (verify via ICP-MS) but color persists, perform a quick activated carbon wash after the scavenger step.

Regulatory Context (ICH Q3D)

For 4-Bromo-6-methyl-nicotinonitrile entering drug development, strict limits apply.

| Administration Route | Daily Dose | Pd Limit (PDE) | Concentration Limit (Option 1) |

| Oral | ≤ 10 g/day | 100 µ g/day | 10 ppm |

| Parenteral (IV) | ≤ 10 g/day | 10 µ g/day | 1 ppm |

| Inhalation | ≤ 10 g/day | 1 µ g/day | 0.1 ppm |

Note: If your intermediate is 3-4 steps away from the API, you may accept higher levels (e.g., 50-100 ppm) provided you can demonstrate purge in subsequent steps.

References

-

ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).

-

SiliCycle Application Note. (2016). Metal Scavenging Solutions for Pharmaceutical Industry.[6] SiliCycle Inc.[6]

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

-

Biotage Technical Guide. (2023). Strategies for Metal Removal in Organic Synthesis.

Sources

stability of 4-Bromo-6-methyl-nicotinonitrile under basic conditions

Technical Support Center: 4-Bromo-6-methyl-nicotinonitrile Stability, Handling, and Troubleshooting Guide

Part 1: Executive Stability Overview

Compound Identity:

-

Name: 4-Bromo-6-methyl-nicotinonitrile[1]

-

CAS: 1374665-16-3[1]

-

Core Reactivity: Highly Electrophilic Pyridine[1]

The "Bottom Line" for Researchers:

4-Bromo-6-methyl-nicotinonitrile is moderately unstable under aqueous basic conditions.[1] Its stability is governed by the electron-withdrawing nitrile group at the C3 position, which activates the C4-Bromine bond toward Nucleophilic Aromatic Substitution (

-

Safe Zone: Weak, non-nucleophilic bases (e.g.,

, -

Danger Zone: Strong nucleophilic bases (e.g.,

,

Part 2: Critical Degradation Pathways (Visualized)

The following diagram illustrates the competing pathways you must manage during reaction optimization.

Figure 1: Reactivity landscape. The primary stability risk is the displacement of Bromine by Hydroxide (Red Path), which competes with the desired cross-coupling (Green Path).

Part 3: Troubleshooting Guide (FAQ Format)

Scenario A: "I see a new peak in LCMS with Mass [M-79+17]."

-

Diagnosis: You have generated the 4-Hydroxy impurity (Pyridone).[1]

-

The Cause: You likely used a hydroxide base (NaOH, KOH) or an alkoxide base (NaOMe) in the presence of water or alcohol. The nitrile group at C3 makes the C4-Br bond extremely susceptible to attack by oxygen nucleophiles (

mechanism). -

The Fix:

-

Switch to a carbonate base (

or -

If using a biphasic system (e.g., Toluene/Water), reduce the water volume or switch to anhydrous conditions using

in Dioxane.

-

Scenario B: "My Suzuki coupling stalled at 50% conversion."

-

Diagnosis: Catalyst poisoning or substrate decomposition.

-

The Cause: If the reaction mixture turned dark black/brown rapidly, the pyridine ring may have degraded. Alternatively, the "Hydroxy" impurity generated in Scenario A can coordinate to Palladium, poisoning the catalyst.

-

The Fix:

-

Degas thoroughly: Pyridines are prone to oxidation; ensure solvents are sparged with Argon.

-

Lower the temperature: Try 60°C instead of 100°C.

-

Add base last: Do not premix the starting material with base and water for long periods before adding the catalyst.

-

Scenario C: "Can I use Lithium bases (LDA, LiHMDS) for alpha-lithiation?"

-

Technical Insight: Proceed with extreme caution.

-

The Risk: While the 6-methyl group is acidic, the 4-bromo substituent allows for "Halogen Dance" migration or nucleophilic attack on the ring.[1]

-